

Protocol for preparing (R)-2-(4-Fluorophenyl)morpholine hydrochloride

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Compound of Interest

Compound Name: (R)-2-(4-Fluorophenyl)morpholine

Cat. No.: B11798959

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Application Note: Protocol for the Preparation of **(R)-2-(4-Fluorophenyl)morpholine Hydrochloride**

Abstract & Scope

(R)-2-(4-Fluorophenyl)morpholine is a critical pharmacophore found in several neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and monoamine reuptake inhibitors. While various asymmetric catalytic routes exist, they often require expensive transition metal catalysts (e.g., Rh, Ir) or high-pressure hydrogenation.

This application note details a robust, scalable Resolution-Racemization-Recycle (RRR) protocol. We prioritize this method for its reliability in producing high optical purity (>99% ee) without the need for proprietary chiral ligands. The process involves the synthesis of the racemic morpholine core followed by classical optical resolution using (S)-(+)-Mandelic acid, a proven resolving agent for 2-arylmorpholines.

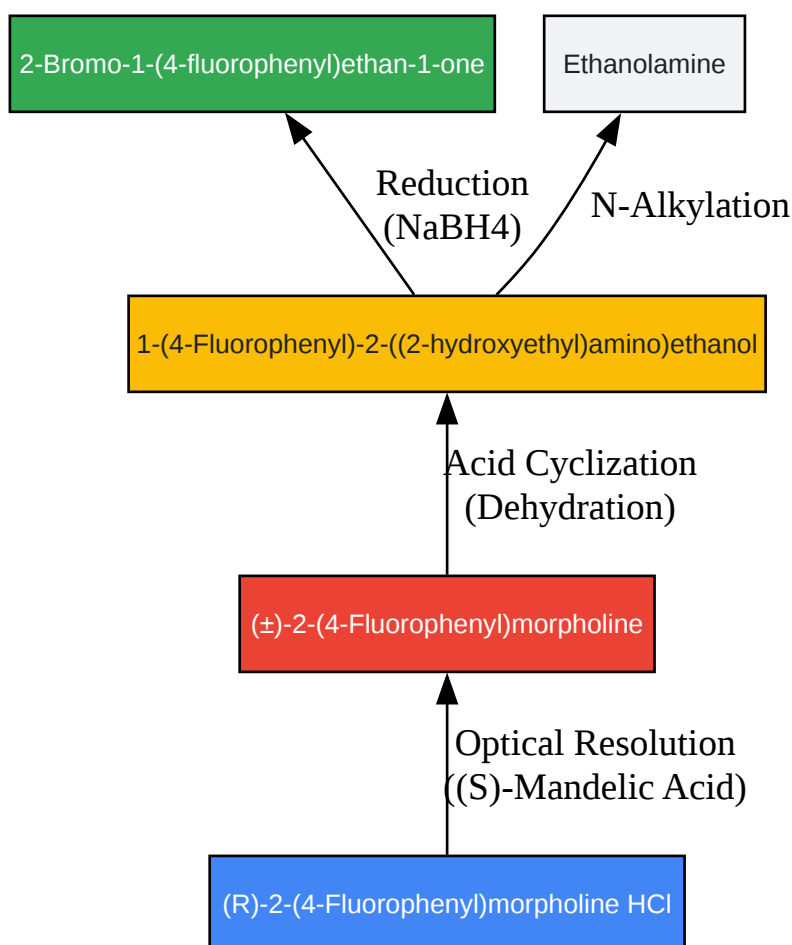
Retrosynthetic Analysis & Strategy

The synthetic strategy is divided into two phases:

- Construction of the Morpholine Ring: A convergent synthesis using 2-bromo-1-(4-fluorophenyl)ethan-1-one and ethanolamine.
- Chiral Resolution: Separation of the (R)-enantiomer via diastereomeric salt formation.[1]

Strategic Rationale:

- Cost-Efficiency: Starting materials are abundant commodity chemicals.
- Scalability: The resolution step avoids chromatography, relying instead on crystallization thermodynamics.
- Atom Economy: The "wrong" (S)-isomer can be racemized and recycled (though the racemization protocol is outside the scope of this specific note, it is a key industrial advantage).



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Figure 1: Retrosynthetic pathway for the target compound.

Safety & Precautions

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one: Potent lachrymator and skin irritant. Handle only in a fume hood.
- Sulfuric Acid (conc.): Used in the cyclization step; extremely corrosive.
- Solvents: Toluene and Isopropanol are flammable. Ensure proper grounding.

Detailed Experimental Protocol

Phase 1: Synthesis of Racemic 2-(4-Fluorophenyl)morpholine

Step 1.1: N-Alkylation & Reduction This step couples the bromoketone with ethanolamine and reduces the intermediate ketone to a diol in a "one-pot" sequence.

- Reagents:
 - 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq, 21.7 g, 100 mmol)
 - Ethanolamine (2.5 eq, 15.3 g, 250 mmol)
 - Sodium Borohydride (NaBH₄) (1.2 eq, 4.5 g, 120 mmol)
 - Methanol (MeOH) (200 mL)
 - Dichloromethane (DCM) (Extraction solvent)
- Procedure:
 - Alkylation: Dissolve Ethanolamine (2.5 eq) in MeOH (100 mL) and cool to 0°C.
 - Add a solution of 2-Bromo-1-(4-fluorophenyl)ethan-1-one in MeOH (100 mL) dropwise over 30 minutes. Note: Exothermic reaction.^[2] Maintain T < 10°C to minimize bis-alkylation.

- Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of bromoketone).
- Reduction: Cool the mixture back to 0°C. Add NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
- Stir at RT for 4 hours.
- Workup: Quench with water (50 mL). Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 100 mL). Dry organic layer over Na₂SO₄ and concentrate to yield the crude diol (yellow oil).

Step 1.2: Cyclization (Dehydration) Acid-catalyzed intramolecular etherification closes the morpholine ring.

- Reagents:
 - Crude Diol (from Step 1.1)
 - Sulfuric Acid (70% H₂SO₄) (50 mL) or conc. HCl (100 mL)
 - Toluene (for extraction)
 - Sodium Hydroxide (NaOH) (pellets or 50% solution)
- Procedure:
 - Add the crude diol to a flask containing 70% H₂SO₄ (cooled to 0°C initially).
 - Heat the mixture to 140°C (oil bath temperature) for 12–16 hours. Note: High temperature is required to effect dehydration of the secondary alcohol.
 - Workup: Cool to RT and pour onto crushed ice (200 g).
 - Basify carefully with NaOH solution to pH > 12. Caution: Highly exothermic.
 - Extract with Toluene (3 x 100 mL).

- Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Distillation under high vacuum (bp $\sim 110^\circ\text{C}$ @ 0.5 mmHg) or flash chromatography (EtOAc/MeOH) yields (\pm)-2-(4-fluorophenyl)morpholine as a pale yellow oil.
- Yield Target: 60–75% (over 2 steps).

Phase 2: Optical Resolution

This is the critical differentiation step. We utilize (S)-(+)-Mandelic Acid to selectively crystallize the (R)-morpholine salt.

Step 2.1: Salt Formation & Crystallization

- Reagents:
 - (\pm)-2-(4-Fluorophenyl)morpholine (10.0 g, 55 mmol)
 - (S)-(+)-Mandelic Acid (0.55 eq, 4.6 g, 30.2 mmol) Note: Using 0.5–0.6 eq is a "Pope-Peachy" method variant to maximize yield of the desired salt.
 - Solvent: Isopropanol (IPA) or Ethanol/Water (95:5).
- Procedure:
 - Dissolve the racemic amine (10 g) in hot IPA (50 mL) at 70°C .
 - Add (S)-(+)-Mandelic Acid solid in one portion. Stir until dissolved.
 - Allow the solution to cool slowly to RT over 4 hours. Seed with authentic (R)-amine-(S)-mandelate crystals if available.
 - Cool further to 0°C for 2 hours.
 - Filtration: Filter the white precipitate. This is the **(R)-2-(4-fluorophenyl)morpholine**[3] • (S)-Mandelate salt.

- Recrystallization: Recrystallize the wet cake from hot IPA (approx. 5 mL/g) to upgrade chiral purity.
- Target Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

Step 2.2: Liberation of Free Base & HCl Salt Formation

- Procedure:
 - Suspend the purified Mandelate salt in water (50 mL) and DCM (50 mL).
 - Add 2N NaOH until pH > 12. Shake and separate layers.
 - Extract aqueous layer with DCM (2 x 30 mL).
 - Dry combined organics (Na₂SO₄) and filter.
 - HCl Formation: Cool the DCM solution to 0°C. Add 2M HCl in Diethyl Ether (or IPA) dropwise until acidic (pH < 2).
 - The **(R)-2-(4-Fluorophenyl)morpholine** Hydrochloride precipitates as a white solid.
 - Filter, wash with cold ether, and dry under vacuum at 45°C.

Quality Control & Analytical Data

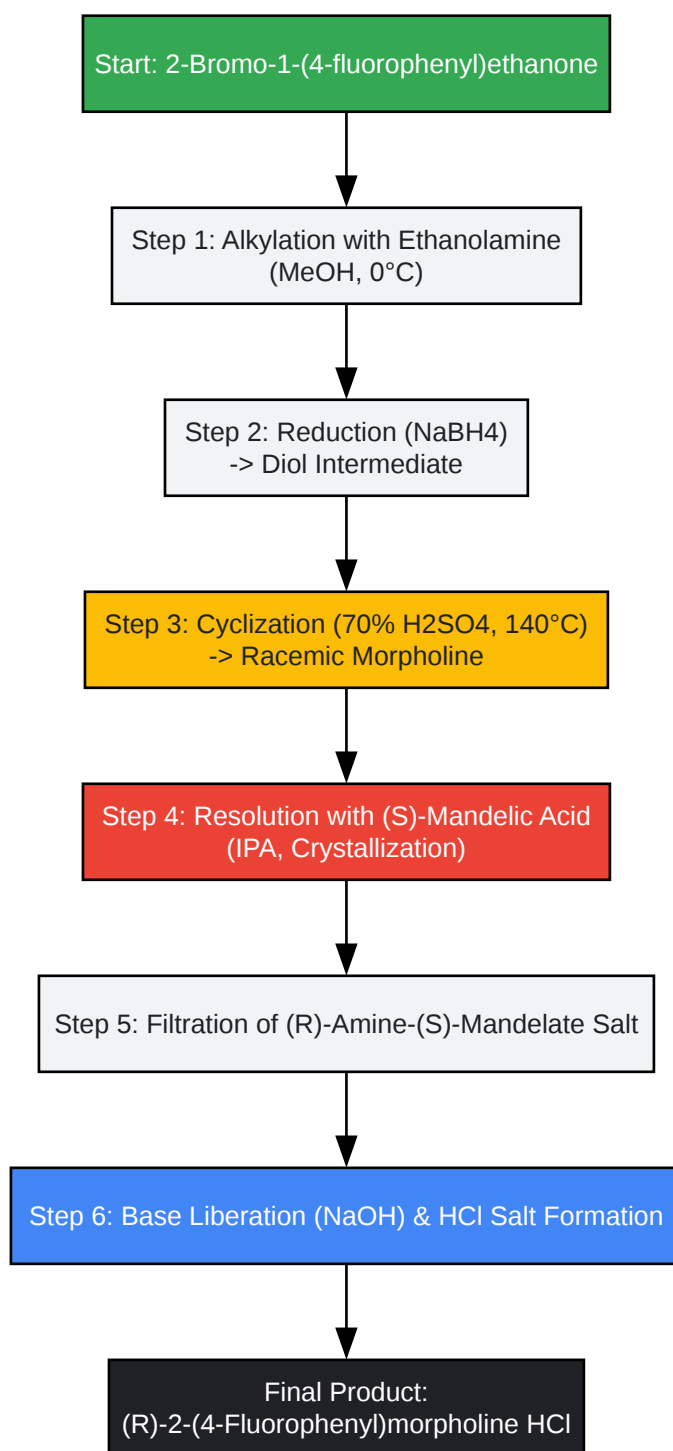
Table 1: Analytical Specifications

Test	Method	Specification
Appearance	Visual	White crystalline solid
Purity (HPLC)	C18 Column, ACN/Water	> 99.0%
Chiral Purity (ee)	Chiralcel OD-H or AD-H	> 99.0% (R)-isomer
Melting Point	Capillary	185–190°C (Lit. check required for specific salt form)
¹ H NMR	400 MHz, DMSO-d ₆	Consistent with structure

Chiral HPLC Method:

- Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 μ m)
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
- Flow Rate: 1.0 mL/min
- Detection: UV @ 254 nm[2]
- Retention Times: (S)-isomer (t1), (R)-isomer (t2). Note: Verify elution order with standards.

Workflow Diagram



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Figure 2: Step-by-step process flow for the synthesis and resolution.

Troubleshooting & Optimization

- **Low Yield in Cyclization:** Ensure the temperature reaches 140°C. If using HCl, use a sealed tube or autoclave to maintain concentration and temperature. Incomplete dehydration is a common failure mode.
- **Poor Resolution:** If the diastereomeric salt does not crystallize, try switching the solvent to Ethanol or adding a co-solvent like MTBE. Ensure the racemic amine is free of residual water before adding Mandelic acid.
- **Racemization:** If the optical rotation is lower than expected, check the pH during the base liberation step. Prolonged exposure to high pH at high temperatures can cause racemization, although morpholines are generally configurationally stable.

References

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 - Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. *Organic Syntheses* 2018, 95, 357-379.
- Preparation of 2-Arylmorpholines (General Method)
 - Synthesis and characterization of 2-arylmorpholine hydrochloride. (General reference for the bromoketone/ethanolamine route).
- Aprepitant Intermediate Resolution (Analogous Chemistry)
 - Process for the preparation of morpholine derivatives.[2][4][5][6] (Patent describing the resolution/crystallization of similar fluorinated morpholines).
- Starting Material Data
 - 2-Bromo-1-(4-fluorophenyl)ethan-1-one.[7][8] PubChem CID 96749.[7]

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